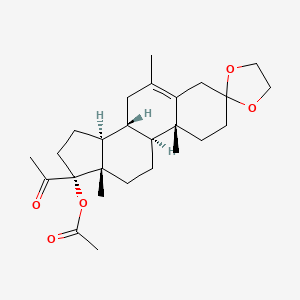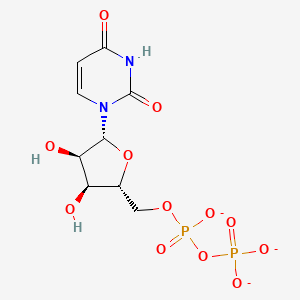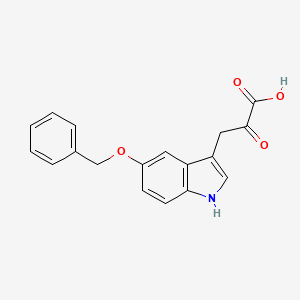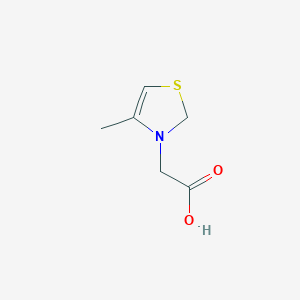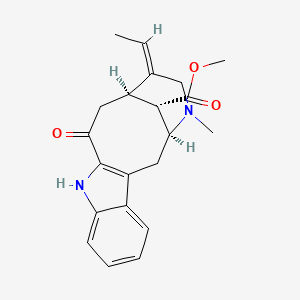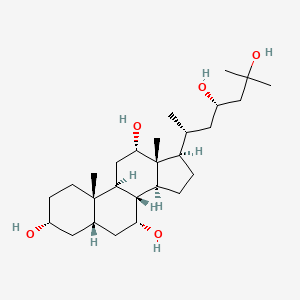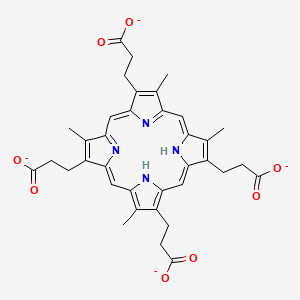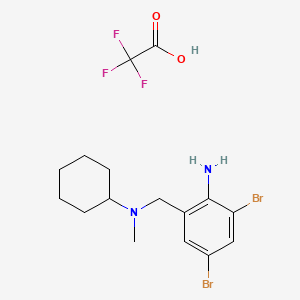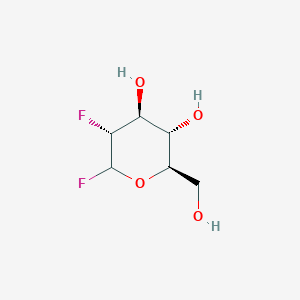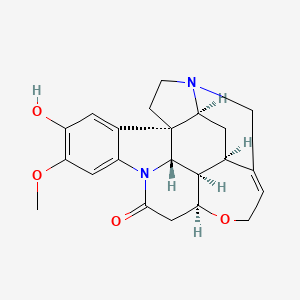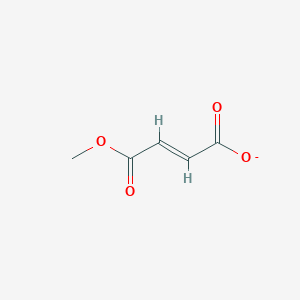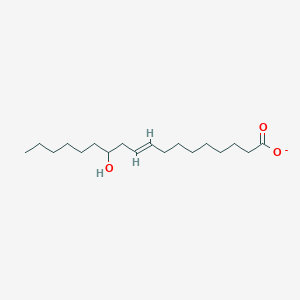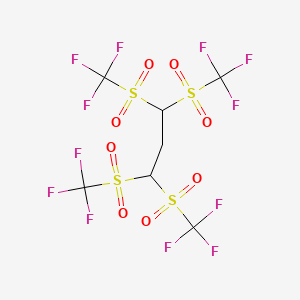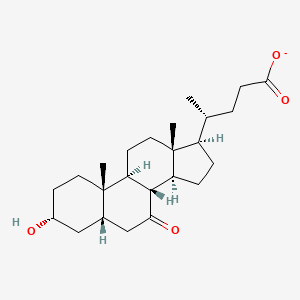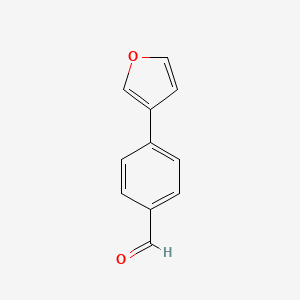
4-(Furan-3-yl)benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(Furan-3-yl)benzaldehyde and its derivatives involves several key methods. One notable approach is the Knoevenagel condensation, which has been effectively utilized to generate furan-based compounds with high selectivity towards the E-isomers, demonstrating the compound's utility in constructing complex molecular architectures (Al-Omran et al., 2011). Additionally, the synthesis of tetra-substituted furan derivatives from simple furaldehyde showcases the compound's flexibility in generating diverse molecular structures (Milkiewicz et al., 2003).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents .
- Method : In a study conducted in 2020, a new series of ten 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives were synthesized in one step via the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals .
- Results : These derivatives were screened for in-vitro activity against various bacteria such as Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis, and Candida albicans .
Antitumor, Anti-oxidative, and Anti-viral Activities
- Field : Pharmaceutical Research
- Application : Benzofuran compounds, which are a class of furan derivatives, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Due to these biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .
Antimicrobial Drugs
- Field : Medicinal Chemistry
- Application : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action, as evidenced by the rise in drug resistance to clinically utilized anti-infectives .
Natural Products Synthesis
- Field : Organic Chemistry
- Application : Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .
- Method : In one study, the Sonogashira coupling of two compounds yielded a benzofuran derivative in 95% yield through successive coupling and cyclization in one-step .
- Results : Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .
Anti-Ulcer, Diuretic, Muscle Relaxant, Anti-protozoal, Antibacterial or Antifungal or Antiviral, Anti-inflammatory, Analgesic, Antidepressant, Anti-anxiolytic, Anti-parkinsonian, Anti-glaucoma, Antihypertensive, Anti-aging and Anticancer
- Field : Medicinal Chemistry
- Application : Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Synthesis of Complex Molecules in Natural Products
- Field : Organic Chemistry
- Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .
- Method : In one study, the Sonogashira coupling of two compounds yielded a benzofuran derivative in 95% yield through successive coupling and cyclization in one-step .
- Results : Several natural products bearing benzofuran and its derivatives as a moiety, exhibit various biological activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMHBNQYXZEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-3-yl)benzaldehyde | |
CAS RN |
885465-98-5 | |
| Record name | 4-(3-Furanyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885465-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

